

Isogranulatimide: A Potent Tool for Dissecting the G2/M Cell Cycle Checkpoint

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Compound of Interest

Compound Name: *Isogranulatimide*

Cat. No.: *B8811538*

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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogranulatimide is a naturally derived compound that has emerged as a valuable chemical tool for investigating the intricate mechanisms of cell cycle control, specifically the G2/M checkpoint.[1][2][3] This checkpoint is a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. In many cancer cells, the G1 checkpoint is often dysfunctional due to mutations in genes like p53, making them heavily reliant on the G2 checkpoint for survival after DNA damage.[1][3][4] This dependency presents a therapeutic window for agents that can abrogate the G2 checkpoint, selectively sensitizing cancer cells to DNA-damaging therapies.[1][2][3] **Isogranulatimide** functions as a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a key transducer kinase in the G2 DNA damage response pathway.[1][2][5] Its specificity and mechanism of action make it an excellent tool for basic research and a promising lead compound in drug discovery.

Mechanism of Action

Isogranulatimide exerts its biological effects through the direct inhibition of Chk1 kinase activity.[1][2] Upon DNA damage, sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[1][4] ATR, in particular, phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates and inactivates the Cdc25C

phosphatase.[1][6] Cdc25C is responsible for dephosphorylating and activating the Cdk1/Cyclin B1 complex, the master regulator of mitotic entry.[1] By inhibiting Chk1, **isogranulatimide** prevents the inactivation of Cdc25C, leading to premature activation of Cdk1/Cyclin B1 and forcing the cell to bypass the G2 checkpoint, even in the presence of DNA damage.[1] This premature mitotic entry with unrepaired DNA ultimately leads to mitotic catastrophe and cell death.

Structural studies have revealed that **isogranulatimide** binds to the ATP-binding pocket of Chk1.[1][2][7] This binding is stabilized by hydrogen bonds with key residues in the kinase domain, effectively blocking the access of ATP and preventing the phosphorylation of Chk1 substrates.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of **isogranulatimide**.

Table 1: In Vitro Kinase Inhibitory Activity of **Isogranulatimide**

Kinase Target	IC50 (μM)	Reference
Chk1	0.1	[2][7]
Glycogen Synthase Kinase-3β (GSK-3β)	0.5	[2][7]
Protein Kinase Cβ	> 10	[1]
Cdk1	Weakly active	[1]

IC50 values represent the concentration of **isogranulatimide** required to inhibit 50% of the kinase activity in vitro.

Table 2: Comparison of **Isogranulatimide** with other Checkpoint Inhibitors

Compound	Chk1 IC50 (μM)	Protein Kinase Cβ IC50 (μM)	Reference
Isogranulatimide	0.1	> 10	[1]
UCN-01	0.007	0.001	[1]

This table highlights the selectivity of **isogranulatimide** for Chk1 compared to the broader spectrum inhibitor UCN-01.

Experimental Protocols

Here are detailed protocols for key experiments utilizing **isogranulatimide** to study the G2/M checkpoint.

Protocol 1: G2 Checkpoint Abrogation Assay using Flow Cytometry

This protocol is designed to assess the ability of **isogranulatimide** to override a DNA damage-induced G2 arrest.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
- **Isogranulatimide** (stock solution in DMSO)
- Nocodazole (mitotic blocker, stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Propidium iodide (PI) staining solution (containing RNase A)

- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
- G2 Arrest Induction:
 - Chemical Induction: Treat cells with a DNA-damaging agent (e.g., 1 μ M Doxorubicin) for 16-24 hours to induce G2 arrest.
 - Irradiation: Alternatively, expose cells to a specific dose of ionizing radiation (e.g., 5-10 Gy) and incubate for 16-24 hours.
- **Isogranulatimide** Treatment:
 - To the G2-arrested cells, add fresh medium containing various concentrations of **isogranulatimide** (e.g., 0.1, 0.5, 1, 5 μ M). Include a vehicle control (DMSO).
 - Simultaneously add nocodazole (e.g., 100 ng/mL) to all wells. Nocodazole traps cells that enter mitosis in the M phase, allowing for their quantification.
- Incubation: Incubate the cells for an additional 8-16 hours.
- Cell Harvesting and Staining:
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
 - Centrifuge the fixed cells and resuspend the pellet in PI staining solution.
 - Incubate at 37°C for 30 minutes in the dark.
- Flow Cytometry Analysis:

- Analyze the cell cycle distribution using a flow cytometer.
- Quantify the percentage of cells in the G2/M phase. A significant increase in the M-phase population (indicated by a 4N DNA content peak that is higher and sharper in the presence of nocodazole) in **isogranulatimide**-treated cells compared to the vehicle control indicates G2 checkpoint abrogation.

Protocol 2: Western Blot Analysis of Chk1 Pathway Proteins

This protocol examines the effect of **isogranulatimide** on the phosphorylation status of key proteins in the Chk1 signaling pathway.

Materials:

- Cancer cell line
- Complete cell culture medium
- DNA-damaging agent
- **Isogranulatimide**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies

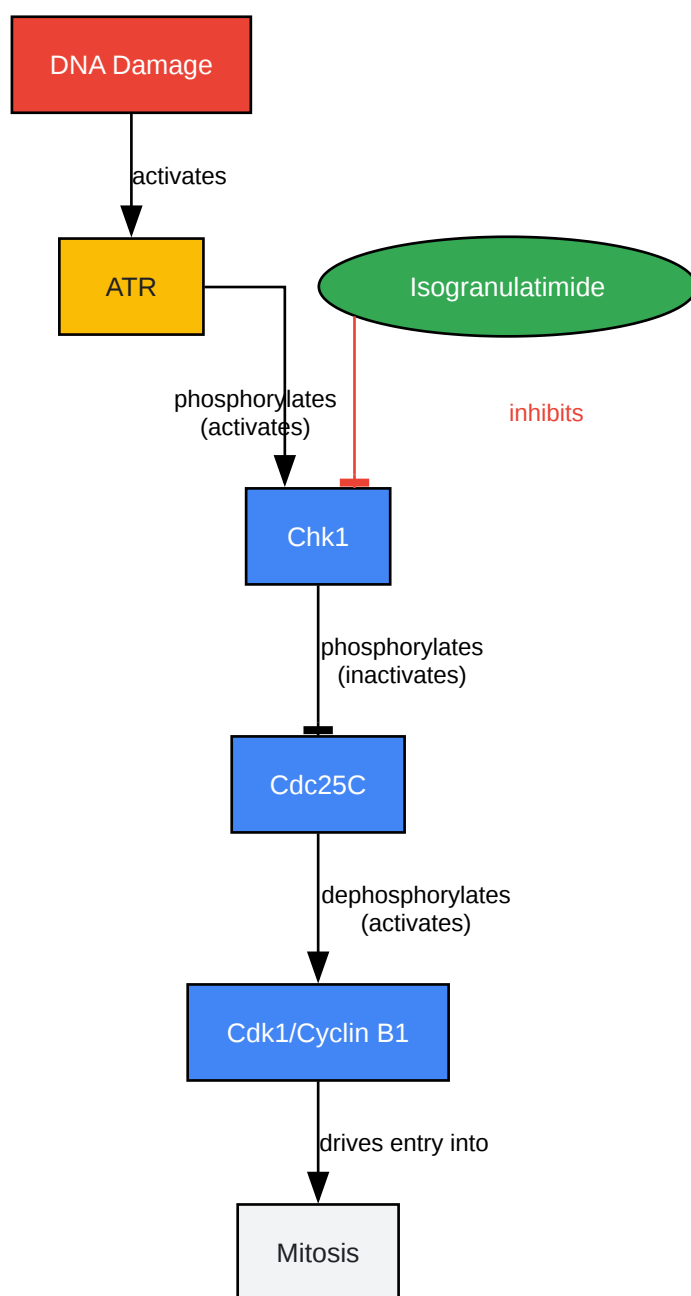
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Treat cells with the DNA-damaging agent and/or **isogranulatimide** as described in Protocol 1.
- Cell Lysis:
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and develop with ECL substrate.
- Image Acquisition and Analysis:
 - Capture the chemiluminescent signal using an imaging system.

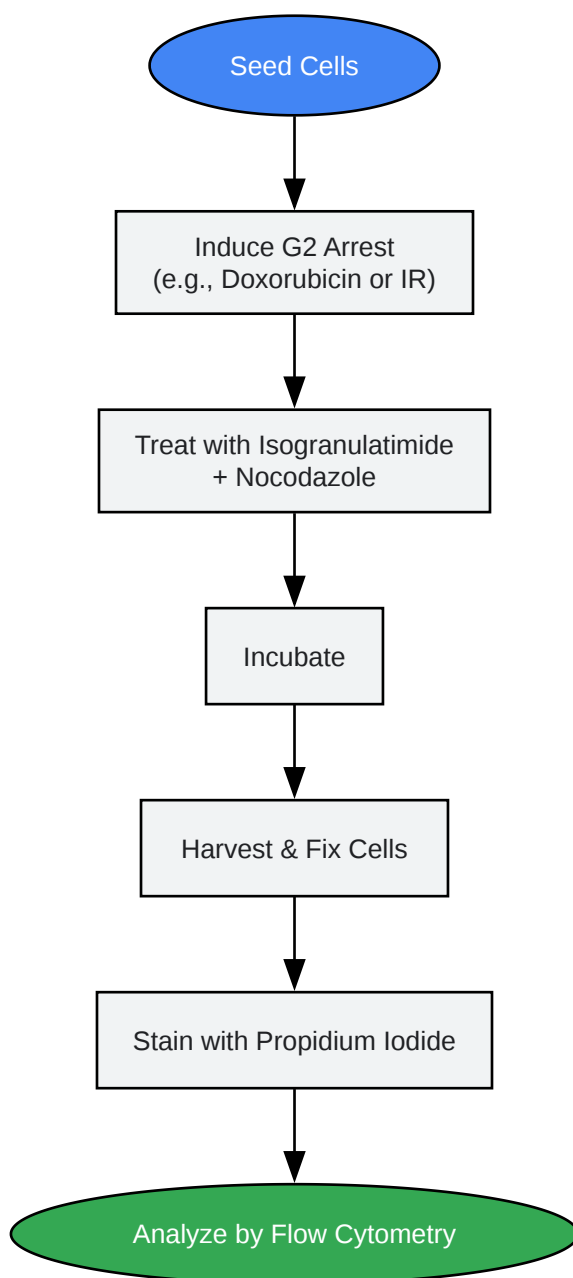
- Analyze the band intensities to determine the relative phosphorylation levels of Chk1 and Cdc2. A decrease in phospho-Chk1 (Ser345) and phospho-Cdc2 (Tyr15) in the presence of **isogranulatimide** following DNA damage would be expected.

Visualizations



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Caption: G2/M checkpoint signaling pathway and the inhibitory action of **isogranulatimide**.



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